molecular formula C5H5NO B189474 Pyridine-N-oxide CAS No. 694-59-7

Pyridine-N-oxide

Cat. No. B189474
CAS RN: 694-59-7
M. Wt: 95.1 g/mol
InChI Key: ILVXOBCQQYKLDS-UHFFFAOYSA-N
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Description

Pyridine-N-oxide is a heterocyclic compound with the formula C5H5NO . It’s a colorless, hygroscopic solid that is the product of the oxidation of pyridine . It was originally prepared using peroxyacids as the oxidizing agent . The compound is used infrequently as an oxidizing reagent in organic synthesis .


Synthesis Analysis

The synthesis of Pyridine-N-oxide can be achieved with a number of peracids including peracetic acid and perbenzoic acid . Another method involves preparing sodium tungstate into carrier phosphate-tungstic acid by wetting method, vacuum drying to generate anhydrous product, putting anhydrous product and carrier into a container, formulating solution by deionized water, agitating to remove water content, drying at high-temperature, activating to obtain catalyst, putting catalyst and pyridine into a flask, oxidation reacting by hydrogen peroxide, filtering out catalyst and decompress distilling to obtain the final product .


Molecular Structure Analysis

The structure of Pyridine-N-oxide is very similar to that of pyridine with respect to the parameters for the ring . The molecule is planar. The N-O distance is 1.34 Å . The C-N-C angle is 124°, 7° wider than in pyridine .


Chemical Reactions Analysis

Pyridine N-oxides have marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . Their unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes has been unveiled .


Physical And Chemical Properties Analysis

Pyridine-N-oxide is a colorless, hygroscopic solid . It is less basic than pyridine: the pKa of protonated pyridine-N-oxide is 0.8 . Further demonstrating its (feeble) basicity, pyridine-N-oxide also serves as a ligand in coordination chemistry .

Mechanism of Action

Safety and Hazards

Pyridine-N-oxide should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

Pyridine N-oxides have only recently marked their presence in the photocatalysis field, mainly serving as oxypyridinium salt precursors . Their unique reactivity as a hydrogen atom transfer reagent in photochemical, Minisci-type alkylation of electron-deficient heteroarenes is unveiled . The formation of an EDA complex between a heterocyclic substrate and N-oxide precludes the need for a photocatalyst . The developed method allows for a broad range of radical precursors to be used, namely alkanes, alkenes, amides, and ethers, for efficient alkylation of azines . This could play a fundamental role for future developments of 13N-based PET radiotracers .

properties

IUPAC Name

1-oxidopyridin-1-ium
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InChI

InChI=1S/C5H5NO/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

ILVXOBCQQYKLDS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=[N+](C=C1)[O-]
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Molecular Formula

C5H5NO
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DSSTOX Substance ID

DTXSID3061007
Record name Pyridine, 1-oxide
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Molecular Weight

95.10 g/mol
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Physical Description

Deliquescent solid; [Merck Index] Brown moist crystalline solid; Hygroscopic; [Alfa Aesar MSDS]
Record name Pyridine 1-oxide
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Vapor Pressure

0.19 [mmHg]
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Product Name

Pyridine-N-oxide

CAS RN

694-59-7
Record name Pyridine N-oxide
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Synthesis routes and methods

Procedure details

As for Example 11, γ-oxo-2-pyridinebutyric acid, pyridine-1-oxide is coupled to L-proline to give 1-[3-(2-pyridylcarbonyl)propionyl]-L-proline, pyridine-1-oxide. Reaction of the preceding compound with bromine in acetic acid and reaction of the brominated compound with sodium thioacetate in acetonitrile gives the product of the Example as a glass.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of pyridine-N-oxide?

A1: The molecular formula of pyridine-N-oxide is C5H5NO, and its molecular weight is 95.10 g/mol.

Q2: What spectroscopic techniques are useful for characterizing pyridine-N-oxide and its derivatives?

A2: Various spectroscopic methods are employed to characterize pyridine-N-oxide derivatives. These include:

  • UV-Vis Spectroscopy: Useful for studying electronic transitions and analyzing reaction kinetics. [, , , ]
  • FTIR Spectroscopy: Provides information about functional groups present in the molecule, including the characteristic N-O stretching frequency, which is often shifted in complexes compared to free pyridine-N-oxide. [, , ]
  • NMR Spectroscopy (1H, 13C, and others): Used to determine the structure, conformation, and dynamics of molecules in solution. [, , , , , ]
  • EPR Spectroscopy: Employed to study paramagnetic species, such as metal complexes of pyridine-N-oxide. [, , ]
  • Mass Spectrometry: Used to determine the molecular weight and fragmentation patterns of the compound and its metabolites. [, ]

Q3: How does the presence of the N-oxide group influence the lipophilicity of pyridine-N-oxide compared to pyridine?

A3: Pyridine-N-oxides exhibit lower lipophilicity than their corresponding pyridines. This is attributed to the stronger hydrogen bond basicity of the N-oxide moiety, making them more soluble in polar solvents like water. []

Q4: How does the reactivity of 4-nitropyridine-N-oxide enable the synthesis of various 4-substituted pyridine derivatives?

A4: The nitro group in 4-nitropyridine-N-oxide can be readily substituted by various nucleophiles. This allows for the preparation of a range of 4-substituted pyridine-N-oxides, which can be further reduced to the corresponding pyridine derivatives. []

Q5: How do pyridine-N-oxides participate in palladium-catalyzed reactions?

A5: Pyridine-N-oxides can act as coupling partners in palladium-catalyzed reactions. For example, they can react with alkynyltriarylborates to form pyridine-N-oxide-borane intramolecular complexes. [] Additionally, they can undergo dehydrogenative cross-coupling with uracils, providing a synthetic route to uracil-substituted pyridine-N-oxide derivatives. []

Q6: What role do pyridine-N-oxides play in organic synthesis as catalysts?

A6: Chiral pyridine-N-oxides, particularly those with aryl substituents at the 3- or 4-positions, can serve as efficient catalysts in asymmetric transformations. For instance, they have been successfully employed in the acylative desymmetrization of meso-1,2-diols and bisphenols, leading to enantioenriched products. [, ]

Q7: How do substituted pendant ligands affect the structure of metal-organic frameworks (MOFs) based on the MIL-53 structure?

A7: Introducing pendant pyridine-N-oxide ligands into the MIL-53 framework, by bridging Co(II) atoms in the structure, can lead to significant distortions of the framework. The degree of distortion depends on the size and nature of the substituents on the pyridine-N-oxide ligand, highlighting the flexibility of the MIL-53 structure. []

Q8: How is computational chemistry employed in the study of pyridine-N-oxide derivatives?

A8: Computational methods like density functional theory (DFT) are used to:

  • Predict the relative stability of different tautomers of pyridine-N-oxide derivatives. []
  • Analyze the electronic structure and spectroscopic properties of metal complexes containing pyridine-N-oxide ligands. [, ]
  • Investigate reaction mechanisms and predict the stereochemical outcome of catalytic reactions involving pyridine-N-oxides. []

Q9: How does the structure of a pyridine-N-oxide derivative influence its activity as a quorum sensing inhibitor?

A9: The position and nature of substituents on the pyridine-N-oxide ring significantly impact the activity of these compounds as quorum sensing inhibitors. For example, introducing a difluoromethyl group at the 2-position can enhance the activity compared to the parent pyridine-N-oxide. []

Q10: How do plant growth regulators derived from pyridine-N-oxide affect Tetrahymena pyriformis W infusoria?

A10: Methyl derivatives of pyridine-N-oxide, particularly their complexes with metal salts, induce significant morphological and functional changes in Tetrahymena pyriformis W. These changes include altered cell shape, increased contractile vacuole size, and decreased motor activity. The extent of these effects is concentration-dependent, with higher concentrations leading to more pronounced toxicity. [, ]

Q11: How do pyridine and pyridine-N-oxide interact with the monooxygenase system in rat liver microsomes?

A11: Both pyridine and pyridine-N-oxide function as inducers of specific cytochrome P450 enzymes in rat liver microsomes. This induction leads to increased metabolism of specific substrates, impacting drug metabolism and detoxification processes. []

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